2-Amino-8-methoxyquinazoline
CAS No.: 708-15-6
Cat. No.: VC21094512
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 708-15-6 |
---|---|
Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 8-methoxyquinazolin-2-amine |
Standard InChI | InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3,(H2,10,11,12) |
Standard InChI Key | HZZMAAQLRLRCAG-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=CN=C(N=C21)N |
Canonical SMILES | COC1=CC=CC2=CN=C(N=C21)N |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Amino-8-methoxyquinazoline consists of a quinazoline core structure with strategic functional group placements. The quinazoline nucleus is a bicyclic compound comprising a benzene ring fused to a pyrimidine ring, creating a flat, aromatic system. In this particular derivative, an amino group is positioned at carbon-2, while a methoxy group occupies the carbon-8 position. This arrangement creates a unique electronic distribution across the molecule that influences its chemical behavior and interactions with biological targets.
Spectroscopic Characteristics
While detailed spectroscopic data specific to 2-Amino-8-methoxyquinazoline was limited in the search results, analogous compounds suggest predictable patterns. For related quinazoline derivatives, nuclear magnetic resonance (NMR) spectroscopy typically shows characteristic signals for the aromatic protons of the quinazoline ring system, along with distinctive signals for the methoxy protons (typically around 3.7-4.0 ppm) and the amino protons (which often appear as a broad signal due to exchange phenomena) .
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 175 g/mol (based on the molecular formula C9H9N3O), with fragmentation patterns characteristic of quinazoline derivatives, potentially involving the loss of the methoxy group or cleavage of the heterocyclic ring system.
Synthesis and Preparation Methods
Synthetic Routes
Biochemical Properties and Mechanisms
Absorption and Distribution
2-Amino-8-methoxyquinazoline exhibits high gastrointestinal (GI) absorption, suggesting efficient uptake when administered orally. This property is particularly valuable for potential drug development as it indicates good bioavailability through the oral route. Additionally, the compound has been observed to be blood-brain barrier (BBB) permeant, meaning it can cross from the bloodstream into brain tissue.
The BBB permeability is a significant characteristic for compounds being considered for neurological applications, as many potential drug candidates fail due to their inability to reach the central nervous system in sufficient concentrations. The combination of high GI absorption and BBB permeability makes 2-Amino-8-methoxyquinazoline a potentially promising candidate for applications requiring activity in the central nervous system.
Enzymatic Interactions
One of the most notable biochemical properties of 2-Amino-8-methoxyquinazoline is its inhibition of Cytochrome P450 1A2 (CYP1A2). This enzymatic interaction has substantial implications for drug metabolism and potential drug-drug interactions. CYP1A2 is a major metabolizing enzyme in the liver that is responsible for the biotransformation of numerous drugs and other xenobiotics.
Inhibition of CYP1A2 by 2-Amino-8-methoxyquinazoline suggests potential interactions with other compounds that are metabolized by this enzyme. This property could be leveraged for therapeutic purposes in cases where increased bioavailability of CYP1A2 substrates is desired, but it also raises concerns about potential drug interactions if 2-Amino-8-methoxyquinazoline or its derivatives were to be developed as pharmaceutical agents.
Research Applications
Chemical Research Applications
In the field of chemistry, 2-Amino-8-methoxyquinazoline serves as an important building block for the synthesis of more complex quinazoline derivatives. The presence of the reactive amino group at position 2 provides a versatile handle for further functionalization, enabling the creation of diverse chemical libraries based on the quinazoline scaffold.
These derivatives can be designed to explore structure-activity relationships, with systematic modifications to optimize properties for specific applications. The compound's well-defined structure and reactivity make it valuable for research in organic synthesis methodology, heterocyclic chemistry, and medicinal chemistry.
Biological Research
In biological research, 2-Amino-8-methoxyquinazoline and related compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties. The quinazoline scaffold is known to interact with various biological targets, and the specific substitution pattern in 2-Amino-8-methoxyquinazoline influences its biological activity profile.
Research has shown that quinazoline derivatives can interact with various enzymes and receptors involved in cell signaling pathways, making them valuable tools for studying these biological processes. The specific interactions of 2-Amino-8-methoxyquinazoline with biological systems provide insights into structure-activity relationships and mechanism of action studies .
Medicinal Applications
In medicinal research, 2-Amino-8-methoxyquinazoline serves as a precursor for the development of pharmaceutical agents targeting various diseases. The quinazoline scaffold is found in numerous clinically approved drugs, highlighting its importance in drug discovery and development.
Related quinazoline compounds have shown potential as tyrosine kinase inhibitors, which are important targets in cancer treatment. The specific substitution pattern in 2-Amino-8-methoxyquinazoline may influence its interaction with these and other biological targets, potentially leading to novel therapeutic applications .
Pharmacological Activity
Activity Against Bacterial Enzymes
Research has demonstrated that 8-methoxy-quinazoline-2,4-diones, structurally related to 2-Amino-8-methoxyquinazoline, show activity against bacterial gyrases, including those with mutations that confer resistance to fluoroquinolone antibiotics. This activity is particularly significant in the context of antibiotic resistance, as it suggests potential approaches to overcome resistance mechanisms .
The table below summarizes comparative data on the activity of different methoxy-substituted compounds against wild-type and mutant bacterial gyrases, derived from published research:
Compound | Wild-Type Gyrase IC₅₀ | GyrA S83W Mutant IC₅₀ | Ratio (Mutant/Wild-type) |
---|---|---|---|
8-Methoxy 2,4-dione | 0.13 ± 0.02 | 0.73 ± 0.02 | 5.6 |
8-Methyl 2,4-dione | 0.41 ± 0.02 | 0.33 ± 0.05 | 2.5 |
5-Methoxy 1,3-dione | 3.8 ± 0.2 | 13 ± 2.2 | 3.4 |
Ciprofloxacin (reference) | Lower value | Significantly higher | Much higher ratio |
This data demonstrates that methoxy-substituted quinazoline compounds generally show improved activity against mutant gyrases compared to conventional fluoroquinolones like ciprofloxacin .
Comparison with Related Compounds
Structure-Activity Relationships
Comparative studies of 2-Amino-8-methoxyquinazoline and structurally related compounds provide valuable insights into structure-activity relationships. The presence of both an amino group and a methoxy group on the quinazoline ring imparts distinctive chemical and biological properties compared to other similar compounds.
For instance, the methoxy group at position 8 enhances the compound's solubility and bioavailability, while the amino group at position 2 can participate in hydrogen bonding and other interactions with biological targets. These structural features distinguish 2-Amino-8-methoxyquinazoline from related compounds like 2-aminoquinazoline (lacking the methoxy group) and 8-methoxyquinazoline (lacking the amino group).
Comparative Analysis with Quinoline Derivatives
8-Aminoquinoline, while structurally similar to quinazoline derivatives, differs in its core structure and biological properties. Both classes of compounds have shown antiparasitic activity, with 8-aminoquinoline derivatives like primaquine and tafenoquine being used as antimalarial agents .
The following table compares key features of quinazoline and quinoline derivatives:
Feature | 2-Amino-8-methoxyquinazoline | 8-Aminoquinoline |
---|---|---|
Core Structure | Quinazoline (two nitrogen atoms in ring) | Quinoline (one nitrogen atom in ring) |
Key Substituents | Amino at position 2, methoxy at position 8 | Amino at position 8 |
Notable Derivatives | 8-methoxy-quinazoline-2,4-diones | Primaquine, tafenoquine (antimalarials) |
Synthesis Method | Reaction of 2-chloro derivative with ammonia | Nitration followed by reduction |
Primary Applications | Potential antimicrobial, enzyme inhibition | Established antimalarial activity |
This comparison highlights the structural differences between these related heterocyclic systems and their distinct applications in pharmaceutical research .
Effects of Substitution Patterns
Research on quinazoline derivatives has demonstrated that the position and nature of substituents significantly affect biological activity. Studies comparing various methoxy-substituted quinazoline compounds have shown different activity profiles against bacterial enzymes and pathogens .
For example, 8-methoxy-quinazoline-2,4-diones generally show greater activity against mutant bacterial gyrases relative to wild-type gyrase compared to conventional fluoroquinolones. Similarly, the position of the methoxy group (e.g., at position 5 versus position 8) influences both absolute activity and the relative efficacy against resistant strains .
These structure-activity relationships provide valuable guidance for the rational design of new quinazoline derivatives with optimized properties for specific applications, highlighting the importance of systematic exploration of substitution patterns in this class of compounds.
Current Research and Future Directions
Overcoming Antimicrobial Resistance
One of the most promising directions for research involving 2-Amino-8-methoxyquinazoline and related compounds is their potential application in addressing antimicrobial resistance. Studies have shown that 8-methoxy-quinazoline-2,4-diones maintain activity against quinolone-resistant bacteria, suggesting unique mechanisms of interaction with bacterial enzymes that might circumvent established resistance mechanisms .
Research has demonstrated that these compounds exhibit improved activity against mutant bacterial gyrases compared to conventional fluoroquinolones, making them valuable candidates for developing new antibiotics effective against resistant pathogens. The structural features of 2-Amino-8-methoxyquinazoline could be leveraged in the design of new antimicrobial agents targeting resistant strains .
Medicinal Chemistry Developments
In medicinal chemistry, ongoing research focuses on optimizing the properties of quinazoline derivatives for specific therapeutic applications. The versatile scaffold of 2-Amino-8-methoxyquinazoline allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties.
Future research directions may include the development of targeted drug delivery systems incorporating 2-Amino-8-methoxyquinazoline or its derivatives, exploration of combination therapies leveraging the compound's unique mechanism of action, and further investigation of structure-activity relationships to optimize biological activity .
Synthesis and Production Improvements
Research efforts are also directed toward improving the synthesis and production methods for 2-Amino-8-methoxyquinazoline and related compounds. These efforts aim to develop more efficient, cost-effective, and environmentally friendly processes for preparing these valuable chemical entities.
Advances in synthetic methodology, including the use of catalysis, flow chemistry, and green chemistry principles, offer opportunities to enhance the production of 2-Amino-8-methoxyquinazoline for research and potential commercial applications. These improvements are critical for facilitating the broader use of this compound in various research and development contexts.
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